molecular formula C33H56O12 B13365566 Trisebacin

Trisebacin

Cat. No.: B13365566
M. Wt: 644.8 g/mol
InChI Key: MSDXYPKZBBLFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decanedioic acid, 1,2,3-propanetriyl ester, also known as glyceryl tridecanoate, is an organic compound with the molecular formula C33H62O6. It is a triester derived from glycerol and decanedioic acid. This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decanedioic acid, 1,2,3-propanetriyl ester can be synthesized through the esterification of glycerol with decanedioic acid. The reaction typically involves heating glycerol and decanedioic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of decanedioic acid, 1,2,3-propanetriyl ester involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then subjected to various purification steps, including distillation and filtration, to obtain the final pure compound.

Chemical Reactions Analysis

Types of Reactions

Decanedioic acid, 1,2,3-propanetriyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and decanedioic acid.

    Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of new esters and alcohols.

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: Glycerol and decanedioic acid.

    Transesterification: New esters and alcohols.

    Oxidation: Various oxidation products depending on the conditions and reagents used.

Scientific Research Applications

Decanedioic acid, 1,2,3-propanetriyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its potential as a biodegradable and biocompatible material for drug delivery systems.

    Medicine: Explored for its use in the formulation of pharmaceuticals and as a component in controlled-release drug delivery systems.

    Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its stability and non-toxic nature.

Mechanism of Action

The mechanism of action of decanedioic acid, 1,2,3-propanetriyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. The ester bonds in the compound can be hydrolyzed by enzymes, releasing the active drug molecules at the target site. Additionally, its biocompatibility and biodegradability make it suitable for use in medical applications.

Comparison with Similar Compounds

Similar Compounds

    Dodecanoic acid, 1,2,3-propanetriyl ester:

    Octadecanoic acid, 1,2,3-propanetriyl ester:

Uniqueness

Decanedioic acid, 1,2,3-propanetriyl ester is unique due to its specific chain length and the properties imparted by the decanedioic acid moiety. This gives it distinct physical and chemical properties compared to other similar triesters, making it suitable for specific applications in various industries.

Properties

Molecular Formula

C33H56O12

Molecular Weight

644.8 g/mol

IUPAC Name

10-[2,3-bis(9-carboxynonanoyloxy)propoxy]-10-oxodecanoic acid

InChI

InChI=1S/C33H56O12/c34-28(35)19-13-7-1-4-10-16-22-31(40)43-25-27(45-33(42)24-18-12-6-3-9-15-21-30(38)39)26-44-32(41)23-17-11-5-2-8-14-20-29(36)37/h27H,1-26H2,(H,34,35)(H,36,37)(H,38,39)

InChI Key

MSDXYPKZBBLFGB-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)OCC(COC(=O)CCCCCCCCC(=O)O)OC(=O)CCCCCCCCC(=O)O)CCCC(=O)O

Origin of Product

United States

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